Glycine ethyl ester, hydrochloride

Description

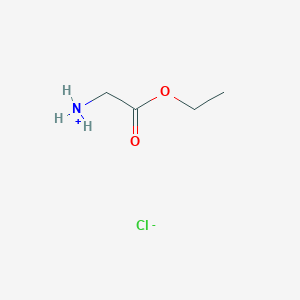

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWXQXDMWILOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052300 | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-33-6 | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GLYCINE ETHYL ESTER HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycine Ethyl Ester Hydrochloride (CAS 623-33-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of Glycine (B1666218) Ethyl Ester Hydrochloride (CAS 623-33-6), a versatile amino acid derivative essential in various scientific fields.

Core Properties

Glycine ethyl ester hydrochloride is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of the ethyl ester of glycine, the simplest amino acid.[2] This form enhances its stability and solubility, particularly in aqueous solutions, making it a valuable reagent in biochemical and pharmaceutical applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Glycine ethyl ester hydrochloride is presented in Table 1.

| Property | Value | References |

| CAS Number | 623-33-6 | [3][4] |

| Molecular Formula | C₄H₁₀ClNO₂ | [5][6] |

| Molecular Weight | 139.58 g/mol | [5] |

| Appearance | White crystalline solid/powder | [5] |

| Melting Point | 142-149 °C | [6] |

| Density | 1.371 g/cm³ | [3][7] |

| Solubility | >1000 g/L in water (20 °C); Soluble in ethanol (B145695), DMSO, and methanol. | [3][7][8] |

| pKa | Not available | |

| LogP | 1.01050 | [7] |

Spectroscopic and Crystallographic Data

The structural and spectral characteristics of Glycine ethyl ester hydrochloride are crucial for its identification and characterization.

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | References |

| ¹H NMR (DMSO-d6, 250.134 MHz) | δ (ppm): (Data requires specific literature source for precise shifts) | [9] |

| ¹³C NMR | (Data requires specific literature source for precise shifts) | |

| Infrared (IR) | The NIST WebBook provides a reference IR spectrum. | [10][11] |

Table 3: Crystallographic Data

| Parameter | Value | References |

| Crystal System | Monoclinic | [12][13] |

| Space Group | P2₁/c | [13] |

| Cell Dimensions | a = 8.965 Å, b = 12.543 Å, c = 5.972 Å, β = 103.630° | [12] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Glycine ethyl ester hydrochloride are provided below.

Synthesis of Glycine Ethyl Ester Hydrochloride

This protocol is a common method for the esterification of glycine.

Materials:

-

Glycine

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirring apparatus, suspend glycine in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the cooled suspension with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol and unreacted thionyl chloride using a rotary evaporator.

-

The crude product is obtained as a solid.

Purification by Recrystallization

Materials:

-

Crude Glycine ethyl ester hydrochloride

-

Anhydrous Ethanol

-

Anhydrous Ether

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude Glycine ethyl ester hydrochloride in a minimal amount of hot anhydrous ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For further precipitation, the flask can be placed in an ice bath.

-

If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold anhydrous ether to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure Glycine ethyl ester hydrochloride.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be adapted for the analysis of Glycine ethyl ester hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

Column: A suitable reverse-phase column (e.g., C18)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for the specific column and system.

Procedure:

-

Prepare a standard solution of Glycine ethyl ester hydrochloride of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using the UV detector at an appropriate wavelength.

-

The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Applications and Biological Relevance

Glycine ethyl ester hydrochloride is a key building block in the synthesis of pharmaceuticals and is widely used in biochemical research.[2][14]

Peptide Synthesis

As a protected form of glycine, it is instrumental in both solid-phase and solution-phase peptide synthesis. The ester group protects the carboxylic acid functionality, allowing for the selective formation of peptide bonds at the amino group.

Caption: Workflow for dipeptide synthesis using Glycine Ethyl Ester Hydrochloride.

Carboxyl-Footprinting of Proteins

In proteomics, Glycine ethyl ester hydrochloride is used in conjunction with a carbodiimide (B86325) (like EDC) to modify solvent-accessible carboxyl groups on proteins.[3][8] This technique, known as carboxyl-footprinting, helps in studying protein structure and interactions.

Caption: Experimental workflow for carboxyl-footprinting of proteins.

Relevance to Glycine Receptor Signaling

Glycine is a primary inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[15][16] The activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.[16] As Glycine ethyl ester hydrochloride can be hydrolyzed to glycine, it is a relevant compound in the study of and drug development for neurological conditions where modulation of glycinergic signaling is desired.[2]

Caption: Simplified signaling pathway of the inhibitory glycine receptor.

Safety and Handling

Glycine ethyl ester hydrochloride is classified as causing serious eye damage. It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

Conclusion

Glycine ethyl ester hydrochloride (CAS 623-33-6) is a fundamental reagent with broad applicability in scientific research and development. Its well-defined properties and versatile reactivity make it an invaluable tool for peptide synthesis, protein structural analysis, and as a precursor in the development of novel therapeutics targeting neurological pathways. This guide provides the core technical information required for its effective and safe utilization in a laboratory setting.

References

- 1. Glycine Ethyl Ester Hydrochloride Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]

- 11. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]

- 12. Glycine ethyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycine receptor - Wikipedia [en.wikipedia.org]

physical and chemical properties of Glycine ethyl ester, hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Glycine (B1666218) ethyl ester hydrochloride. It is intended to be a technical resource, offering detailed data, experimental protocols, and visualizations to support research and development activities.

Introduction

Glycine ethyl ester hydrochloride, also known as ethyl glycinate (B8599266) hydrochloride (CAS No: 623-33-6), is the hydrochloride salt of the ethyl ester of glycine, the simplest amino acid.[1] It presents as a white to off-white crystalline powder.[2][3] This compound is a versatile and crucial intermediate in various synthetic processes across multiple industries. In the pharmaceutical sector, it serves as a key building block in the synthesis of peptides and various drugs, including those targeting neurological disorders.[4] Its utility extends to biochemical research for studies on amino acids and protein synthesis.[4] Furthermore, it finds applications in the cosmetic industry for its moisturizing properties and in the synthesis of pesticides like Iprodione.[2][4] The hydrochloride form enhances its solubility in aqueous solutions, which simplifies its handling and use in various reaction conditions.[4]

Physical Properties

The physical characteristics of Glycine ethyl ester hydrochloride are well-documented, making it a reliable reagent in various experimental setups. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-aminoacetate;hydrochloride | [5] |

| Synonyms | Ethyl glycinate hydrochloride, Gly-OEt·HCl, H-Gly-OEt·HCl | [4][5] |

| CAS Number | 623-33-6 | [4][6] |

| Molecular Formula | C4H9NO2·HCl or C4H10ClNO2 | [2][4][5] |

| Molecular Weight | 139.58 g/mol | [5][7] |

| Appearance | White crystalline powder or solid | [3][4][5][6] |

| Melting Point | 142-149 °C | [2][4][6][8][9][10][11] |

| Boiling Point | 109.5 °C at 760 mmHg | [2][12] |

| Density | ~1.0 - 1.371 g/cm³ | [2][3][6] |

| Solubility | Soluble in water (>1000 g/L at 20°C), ethanol (B145695), methanol, and DMSO.[1][3][6][7] Insoluble in ether.[1] | |

| pKa | 7.66 | [6][13] |

| Hygroscopicity | Hygroscopic | [1][7][13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Glycine ethyl ester hydrochloride.

-

¹H NMR: Proton NMR spectra are available and typically show characteristic peaks for the ethyl and glycine protons.[14][15][16][17] In D₂O, the spectrum shows a triplet around 1.29-1.32 ppm (CH₃), a singlet around 3.83-3.93 ppm (CH₂ of glycine), and a quartet around 4.30-4.31 ppm (CH₂ of ethyl).[14][15]

-

¹³C NMR: The ¹³C NMR spectrum in CD₃OD shows peaks at approximately 14.39 ppm (CH₃), 41.09 ppm (H₂CNH₂), 63.46 ppm (OCH₂), and 167.53 ppm (C=O).[14]

-

FTIR: Infrared spectroscopy can be used for identification, with spectra available in various databases.[9][12]

-

Mass Spectrometry: Mass spectral data, including GC-MS, is available for the compound, aiding in its structural confirmation.[5]

Chemical Properties and Reactivity

Stability: Glycine ethyl ester hydrochloride is relatively stable under normal storage conditions, which are typically in a cool, dry, and well-ventilated place at 2-8°C.[4][6][7] It is hygroscopic and should be protected from moisture.[1][7] It may slowly decompose at temperatures exceeding 200°C.[1]

Reactivity: The reactivity of Glycine ethyl ester hydrochloride is governed by the presence of the primary amine and the ethyl ester functional groups.

-

Amine Group Reactivity: The primary amine group can undergo typical reactions such as acylation and can act as a nucleophile. It is protonated in the hydrochloride salt form. To participate in reactions requiring the free amine, it must be neutralized, for example, with a non-nucleophilic base like triethylamine.

-

Ester Group Reactivity: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield glycine and ethanol.[18][19] This reaction is a key consideration when designing synthetic routes.

-

Peptide Synthesis: It is widely used in peptide synthesis. The amino group, after deprotection (neutralization), can be coupled with an N-protected amino acid to form a dipeptide.

-

Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is a precursor for chrysanthemic acid and the fungicide iprodione.[2][6][7] It is also used in conjunction with carbodiimides like EDC for the specific chemical modification of carboxyl groups in proteins.[6][7]

Experimental Protocols

A. Synthesis of Glycine Ethyl Ester Hydrochloride

A common method for the synthesis of Glycine ethyl ester hydrochloride is through the Fischer esterification of glycine with ethanol in the presence of an acid catalyst (hydrochloric acid). A detailed protocol is adapted from Organic Syntheses.[8]

Methodology:

-

Preparation of Acidic Ethanol: Absolute ethanol is saturated with dry hydrogen chloride gas while being cooled in an ice bath. This solution must be protected from atmospheric moisture.[8]

-

Reaction Setup: In a round-bottomed flask, the prepared acidic absolute ethanol is combined with 96% ethanol and methyleneaminoacetonitrile.[8] The use of 96% ethanol is crucial as it provides the necessary water for the hydrolysis step in the reaction mechanism.[8]

-

Refluxing: The mixture is refluxed using a steam bath for approximately three hours. During this time, ammonium (B1175870) chloride will precipitate.[8]

-

Isolation of Product: The hot solution is filtered to remove the ammonium chloride. The filtrate is then cooled, which causes the Glycine ethyl ester hydrochloride to crystallize as fine white needles.[8]

-

Purification: The crystals are collected by suction filtration and can be recrystallized from absolute alcohol if a higher purity product is desired.[8] The final product is dried in the air.[8]

Caption: Synthesis workflow for Glycine ethyl ester hydrochloride.

B. Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline Glycine ethyl ester hydrochloride is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For Glycine ethyl ester hydrochloride, this range is typically between 142°C and 149°C.[9]

C. Assessment of Solubility

Methodology:

-

Solvent Selection: A known volume of the desired solvent (e.g., water, ethanol) is placed in a test tube or beaker at a specified temperature (e.g., 20°C).

-

Solute Addition: A small, accurately weighed amount of Glycine ethyl ester hydrochloride is added to the solvent.

-

Mixing: The mixture is stirred or agitated vigorously to facilitate dissolution.

-

Observation: The process is repeated, adding small increments of the solute until no more solid dissolves, and a saturated solution is formed.

-

Quantification: The total mass of the solute dissolved in the known volume of the solvent is used to calculate the solubility, often expressed in g/L. For Glycine ethyl ester hydrochloride, the solubility in water at 20°C is greater than 1000 g/L.[1][2][6][7]

Key Chemical Reactions

A. Hydrolysis of the Ester

Under aqueous conditions, particularly with acid or base catalysis, the ester group can be hydrolyzed.

Caption: Hydrolysis of Glycine ethyl ester hydrochloride.

B. Role in Peptide Bond Formation

Glycine ethyl ester hydrochloride is a common starting material for the C-terminal residue in peptide synthesis. The amino group must first be deprotected (neutralized) to act as a nucleophile.

Caption: Role in a generic peptide bond formation workflow.

Safety Information

According to Safety Data Sheets (SDS), Glycine ethyl ester hydrochloride requires careful handling.

-

Hazards: It is classified as causing serious eye damage (H318).[20][21]

-

Precautionary Measures: It is recommended to wear protective gloves, eye protection, and face protection (P280).[20][21] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing (P305 + P351 + P338).[20]

-

Handling: Use in a well-ventilated area and avoid dust formation.[11][20][21]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][11]

Conclusion

Glycine ethyl ester hydrochloride is a fundamental building block in organic and medicinal chemistry. Its well-defined physical properties, including high water solubility and a distinct melting point, make it a convenient reagent for a multitude of applications. Its chemical reactivity, centered on its amino and ester functionalities, allows for its incorporation into complex molecules such as peptides and pharmaceutical active ingredients. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in a research and development setting.

References

- 1. Glycine Ethyl Ester Hydrochloride Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]

- 2. innospk.com [innospk.com]

- 3. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 7. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A10315.0E [thermofisher.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Page loading... [guidechem.com]

- 13. 623-33-6 CAS MSDS (Glycine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 15. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Glycine Ethyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycine (B1666218) ethyl ester hydrochloride in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of pharmaceutical sciences, synthetic chemistry, and materials science.

Introduction

Glycine ethyl ester hydrochloride (GEE-HCl), with the chemical formula C4H10ClNO2, is the hydrochloride salt of the ethyl ester of glycine. It is a white to off-white crystalline powder widely utilized as an intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] Its solubility is a critical parameter in various applications, including reaction kinetics, purification processes, and formulation development. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates a relevant experimental workflow.

Physicochemical Properties

-

Molecular Formula: C4H10ClNO2[3]

-

Molecular Weight: 139.58 g/mol [2]

-

Melting Point: 145-148 °C[4]

-

Appearance: White crystalline powder[5]

-

CAS Number: 623-33-6[3]

Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on external factors such as temperature and pressure. Glycine ethyl ester hydrochloride is a polar and ionic compound, which dictates its solubility profile.

The following table summarizes the known solubility of glycine ethyl ester hydrochloride in water and various organic solvents. It is important to note that while qualitative data is available for several organic solvents, precise quantitative data is not widely published and often requires experimental determination for specific applications.

| Solvent Name | Molecular Formula | Polarity | Solubility Description | Quantitative Data (at 20°C) | Citation(s) |

| Water | H₂O | Polar Protic | Soluble | >1000 g/L | [3][4][6] |

| Methanol | CH₃OH | Polar Protic | Soluble | Data not available | [3][7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Data not available | [2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Data not available | [3] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Non-polar | Insoluble | Data not available | [7] |

Note: The qualitative descriptors "soluble" and "insoluble" are general terms. For precise applications, it is highly recommended to determine the quantitative solubility in the specific solvent and conditions of interest using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like glycine ethyl ester hydrochloride in an organic solvent.

This method is used to quickly assess whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Glycine ethyl ester hydrochloride

-

Test tubes

-

Vortex mixer or stirring rods

-

A range of organic solvents

-

Spatula

-

Measuring cylinder or pipette

Procedure:

-

Add approximately 20-30 mg of glycine ethyl ester hydrochloride to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube in 0.5 mL increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer or a stirring rod for at least 30 seconds.

-

Visually inspect the solution against a dark background to check for any undissolved solid particles.

-

If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions.

-

If some of the solid remains undissolved, it is considered partially soluble or sparingly soluble.

-

If the solid does not appear to dissolve at all, it is considered insoluble.

-

Record the observations for each solvent tested.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]

Materials:

-

Glycine ethyl ester hydrochloride

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of glycine ethyl ester hydrochloride of known concentrations in the solvent of interest to create a calibration curve.

-

Add an excess amount of glycine ethyl ester hydrochloride to a flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration of the saturated solution, which represents the solubility of glycine ethyl ester hydrochloride in that solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow and Signaling Pathways

Given that glycine ethyl ester hydrochloride is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. Therefore, a diagram illustrating a common experimental workflow where its solubility is a critical factor is more appropriate. The following diagram, generated using Graphviz (DOT language), outlines the workflow for determining the quantitative solubility of a compound using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide has summarized the available information on the solubility of glycine ethyl ester hydrochloride in organic solvents and provided detailed experimental protocols for its determination. While qualitative data suggests solubility in polar protic and aprotic solvents, there is a clear need for quantitative studies to support advanced applications in research and development. The provided methodologies offer a robust framework for scientists to generate reliable and reproducible solubility data tailored to their specific needs.

References

- 1. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 2. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 4. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 623-33-6 CAS MSDS (Glycine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Glycine (B1666218) Ethyl Ester Hydrochloride under various pH conditions. Understanding the degradation pathways and kinetics is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This document details the hydrolysis kinetics, potential degradation products, and analytical methodologies for stability assessment.

Chemical Stability and Degradation Pathways

Glycine ethyl ester hydrochloride is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of this hydrolysis is significantly influenced by pH and temperature. The degradation process involves the cleavage of the ester bond to yield glycine and ethanol.

pH-Rate Profile of Hydrolysis

The hydrolysis of glycine ethyl ester follows a U-shaped pH-rate profile, characteristic of many esters, with the highest stability typically observed in the acidic pH range. The hydrolysis is catalyzed by both hydrogen ions (specific acid catalysis) and hydroxide (B78521) ions (specific base catalysis).

Specific Acid Catalysis: Under acidic conditions (pH < 4), the ester is protonated, which facilitates nucleophilic attack by water. The rate of hydrolysis is generally slow in the acidic range.

Specific Base Catalysis: In alkaline solutions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a rapid cleavage of the ester bond. The rate of hydrolysis increases significantly with increasing pH in the alkaline range. One study investigated the kinetics of the alkaline hydrolysis of glycine ethyl ester in aqueous solutions over a range of pH values and temperatures, confirming a reaction scheme that involves the reaction of hydroxide ions with both the non-protonated and protonated forms of the ester.[1]

Neutral/Water-Catalyzed Hydrolysis: In the neutral pH range (pH 4-8), the uncatalyzed hydrolysis by water is the predominant mechanism. This reaction is typically the slowest.

Quantitative Stability Data

Due to the limited availability of a complete, publicly accessible dataset, the following table is a representative summary based on the principles of ester hydrolysis. It illustrates the expected trend of stability as a function of pH. Actual values would need to be determined empirically for a specific formulation and storage conditions.

| pH | Condition | Expected Half-life (t½) | Primary Degradation Product |

| 1-3 | Acidic Hydrolysis | Relatively Long | Glycine, Ethanol |

| 4-6 | Neutral Hydrolysis | Longest | Glycine, Ethanol |

| 7 | Neutral Hydrolysis | Moderate | Glycine, Ethanol |

| 8-10 | Alkaline Hydrolysis | Short | Glycine, Ethanol |

| >10 | Alkaline Hydrolysis | Very Short | Glycine, Ethanol |

Experimental Protocols

To accurately determine the stability of Glycine Ethyl Ester Hydrochloride, a well-designed stability study incorporating forced degradation and a validated stability-indicating analytical method is necessary.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[2][3][4][5]

3.1.1. Acid and Base Hydrolysis:

-

Protocol: Dissolve Glycine Ethyl Ester Hydrochloride in 0.1 M HCl and 0.1 M NaOH separately. Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points, neutralized, and analyzed.

-

Expected Outcome: Significant degradation is expected in the basic solution, leading to the formation of glycine. Degradation in the acidic solution is expected to be less pronounced.

3.1.2. Oxidative Degradation:

-

Protocol: Dissolve Glycine Ethyl Ester Hydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.

-

Expected Outcome: The susceptibility to oxidation will be determined.

3.1.3. Thermal Degradation:

-

Protocol: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.

-

Expected Outcome: Assess the solid-state stability and identify any thermally induced degradation products.

3.1.4. Photodegradation:

-

Protocol: Expose the solid drug substance and its solution to UV and visible light as per ICH Q1B guidelines.

-

Expected Outcome: Evaluate the light sensitivity of the molecule.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.

3.2.1. HPLC Method Parameters (Example): While a specific validated method for Glycine Ethyl Ester Hydrochloride is not publicly available, a typical starting point for method development would be:

-

Column: C18, 4.6 x 150 mm, 5 µm.[6]

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at a low wavelength (e.g., 200-210 nm) is necessary as glycine ethyl ester lacks a strong chromophore.[6]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

3.2.2. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all potential degradation products generated during forced degradation studies.

Visualizations

Hydrolysis Mechanisms

The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of Glycine Ethyl Ester.

Caption: Acid-catalyzed hydrolysis of Glycine Ethyl Ester.

Caption: Base-catalyzed hydrolysis of Glycine Ethyl Ester.

Experimental Workflow for Stability Study

The logical flow for conducting a comprehensive stability study is outlined below.

Caption: Logical workflow for a stability study.

Conclusion

The stability of Glycine Ethyl Ester Hydrochloride is primarily dictated by its susceptibility to hydrolysis, a reaction that is highly dependent on the pH of the solution. It exhibits the greatest stability in the acidic to neutral pH range and degrades rapidly under alkaline conditions. For the development of stable pharmaceutical products, it is imperative to formulate this compound in a buffered system that maintains an optimal pH. A thorough understanding of its degradation profile, achieved through comprehensive forced degradation studies and the use of a validated stability-indicating analytical method, is a regulatory expectation and a key component of robust formulation development.

References

- 1. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

Glycine Ethyl Ester Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Applications in Drug Development and Biochemical Research

Glycine (B1666218) ethyl ester hydrochloride, a synthetically accessible derivative of the amino acid glycine, serves as a cornerstone in various scientific disciplines, particularly in peptide synthesis and proteomics. Its utility as a protected form of glycine, coupled with its enhanced stability and solubility, makes it an invaluable reagent for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its role in biochemical and pharmaceutical research.

Core Properties and Data

Glycine ethyl ester hydrochloride is a white to off-white crystalline powder.[1][2][3] The hydrochloride salt form enhances its stability, minimizes hygroscopicity, and simplifies handling and storage compared to its free base form.[2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₄H₉NO₂·HCl or C₄H₁₀ClNO₂ | [1][4][5][6][7][8][9] |

| Molecular Weight | 139.58 g/mol | [2][3][4][5][6][7][8] |

| CAS Number | 623-33-6 | [1][4][5][6] |

| Appearance | White crystalline powder or chunks | [1][2][3][5] |

| Melting Point | 142-143 °C, 145-146 °C, 140-148 °C, 147–151 °C | [1][2][5][7][9] |

| Purity | ≥98.0%, ≥99% | [1][2][9] |

| Solubility | Soluble in water, ethanol (B145695), and methanol | [1][2] |

| Water Content | Not more than 1.0% | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of glycine ethyl ester hydrochloride are crucial for reproducible research. Below are established protocols for its laboratory preparation and its use in key biochemical techniques.

Synthesis of Glycine Ethyl Ester Hydrochloride

A common and effective method for the synthesis of glycine ethyl ester hydrochloride involves the reaction of glycine with ethanol in the presence of thionyl chloride.

Materials:

-

Ethanol

-

Thionyl chloride

-

Glycine

Procedure:

-

Add 247.3 g of thionyl chloride and 130 g of glycine to 1000 ml of ethanol at -10°C.

-

After removing the ice bath, add an additional equivalent amount of glycine in portions.

-

Stir the mixture for 2 hours under reflux.

-

After cooling to room temperature, remove the excess alcohol and thionyl chloride using a rotary evaporator.

-

Add ethanol to the resulting white solid and remove it again on the rotary evaporator to eliminate any residual thionyl chloride. This step should be repeated.

-

Recrystallize the product from ethanol to obtain 218.6 g (90.4% of theory) of glycine ethyl ester hydrochloride.[8]

Another established protocol involves the use of methyleneaminoacetonitrile.

Materials:

-

Absolute alcohol saturated with hydrochloric acid gas

-

96% alcohol

-

Methyleneaminoacetonitrile

Procedure:

-

In a 3-liter round-bottomed flask, combine 500 cc of absolute alcohol saturated with cold hydrochloric acid gas, 870 cc of 96% alcohol, and 70 g of methyleneaminoacetonitrile.

-

Reflux the mixture on a steam bath for three hours, during which ammonium (B1175870) chloride will separate.

-

Filter the hot alcohol solution with suction and cool the filtrate to allow the glycine ethyl ester hydrochloride to crystallize as fine white needles.

-

Filter the product with suction, dry it as much as possible on the filter, and then allow it to air dry. The initial yield is approximately 110 g.

-

Distill the alcohol from the filtrate until about one-third of its volume remains and cool again to obtain a second crop of crystals.

-

The total yield of the product with a melting point of 142–143°C is between 125 to 129 g (87–90% of the theoretical amount). For a highly purified product, recrystallization from absolute alcohol is recommended.[4]

Application in Peptide Synthesis

Glycine ethyl ester hydrochloride is a fundamental building block in peptide synthesis, where it serves as a protected form of glycine, preventing undesirable side reactions at the carboxyl group.[1][2]

Logical Workflow for Peptide Synthesis:

References

- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]

- 2. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zephyrsynthesis.com [zephyrsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. discofinechem.com [discofinechem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of Glycine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Glycine ethyl ester hydrochloride (CAS No: 623-33-6), a compound of interest in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectral data for Glycine ethyl ester hydrochloride are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.309 | Quartet | -O-CH₂ -CH₃ |

| 3.929 | Singlet | -CH₂ -NH₂ |

| 1.299 | Triplet | -O-CH₂-CH₃ |

| Solvent: D₂O[1] |

¹³C NMR Spectral Data

-

~170 ppm for the ester carbonyl carbon.

-

~60 ppm for the ethoxy methylene (B1212753) carbon (-O-CH₂ -CH₃).

-

~40 ppm for the alpha-carbon (-CH₂ -NH₂).

-

~14 ppm for the ethoxy methyl carbon (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the IR spectrum of Glycine ethyl ester hydrochloride.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3400 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~2900-3000 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1580 | Medium | N-H bend (Ammonium salt) |

| ~1200 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

The mass spectrum of Glycine ethyl ester hydrochloride is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 104 | 6.49 | [M+H]⁺ (Molecular ion of the free base) |

| 30 | 99.99 | [CH₂NH₂]⁺ (Fragment) |

| 36 | 19.91 | [HCl]⁺ |

| 27 | 6.94 | [C₂H₃]⁺ (Fragment) |

| 38 | 7.83 | Isotope peak of HCl |

| Source: MassBank of North America (MoNA)[3] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of Glycine ethyl ester hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

-

Set an appropriate number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR.

-

Employ a suitable relaxation delay to ensure quantitative accuracy if required.

-

Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum using the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of Glycine ethyl ester hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

IR Spectrum Acquisition (FTIR):

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of Glycine ethyl ester hydrochloride in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column.

-

The separated components elute from the column and enter the mass spectrometer.

-

Ionization is typically achieved using Electron Ionization (EI) at 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like Glycine ethyl ester hydrochloride.

Caption: Workflow for spectral data acquisition and analysis.

References

Glycine Ethyl Ester Hydrochloride: A Technical Guide to Hygroscopicity and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature and appropriate storage conditions for Glycine (B1666218) Ethyl Ester Hydrochloride (GEEH). Understanding these properties is critical for maintaining the compound's stability, purity, and performance in research and pharmaceutical applications. This document summarizes key data, outlines relevant experimental methodologies, and provides clear recommendations for handling and storage.

Executive Summary

Glycine Ethyl Ester Hydrochloride (CAS No. 623-33-6) is a widely used amino acid derivative in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.[1] A key characteristic of this compound is its hygroscopicity, defined as its tendency to absorb moisture from the atmosphere.[2][3][4] This property necessitates specific storage and handling protocols to prevent degradation, ensure accurate weighing, and maintain lot-to-lot consistency. The hydrochloride salt form is generally more stable and less hygroscopic than the free base, making it easier to handle and store without degradation.[5] This guide provides the essential technical details for managing this material effectively in a laboratory or manufacturing setting.

Physicochemical Properties

A summary of the key physical and chemical properties of Glycine Ethyl Ester Hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of Glycine Ethyl Ester Hydrochloride

| Property | Value | Citations |

| Molecular Formula | C₄H₁₀ClNO₂ | [1][6] |

| Molecular Weight | 139.58 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder or chunks | [1][5][6] |

| Melting Point | 144-150 °C | [6] |

| Solubility | Soluble in water (>1000 g/L at 20 °C), ethanol, and methanol. | [3][5][7][8] |

| Stability | Stable under recommended storage conditions. Decomposes around 174-200°C. | [6][9][10] |

| Hygroscopicity | Hygroscopic | [2][3][4][8] |

| Water Content (Specification) | Typically ≤ 1.0% |

Hygroscopicity Profile

Glycine Ethyl Ester Hydrochloride is consistently classified as a hygroscopic material in safety data sheets and chemical literature.[2][3][4][8] This means it will actively absorb moisture from the air.

Quantitative Data

Table 2: Quantitative Hygroscopicity Data

| Parameter | Specification Limit | Notes |

| Water Content (Karl Fischer) | ≤ 1.0% | This is a typical quality control specification and represents the maximum allowable moisture content at the time of release. |

The hygroscopic nature of GEEH is significant. Exposure to ambient, humid air can lead to a rapid increase in water content, potentially exceeding this specification. This can have several detrimental effects:

-

Inaccurate Weighing: The absorbed water adds weight, leading to errors in molar calculations for reactions.

-

Chemical Degradation: The presence of water can promote hydrolysis of the ester group, leading to the formation of glycine and ethanol, which are impurities.

-

Physical Changes: Moisture absorption can cause the crystalline powder to cake or deliquesce, making it difficult to handle.

Recommended Storage and Handling Conditions

To mitigate the effects of hygroscopicity and ensure the long-term stability of the product, the following storage and handling conditions are mandatory.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Citations |

| Container | Keep container tightly closed when not in use. | To minimize contact with atmospheric moisture. | [3][6][9] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To provide a dry, non-reactive atmosphere, preventing moisture uptake and oxidation. | [2][4] |

| Location | Store in a cool, dry, and well-ventilated area. | To prevent condensation and reduce the rate of potential degradation reactions. | [3][6] |

| Temperature | Store at room temperature or refrigerated (2-8°C). | Lower temperatures can slow degradation, but care must be taken to prevent condensation when warming the container to room temperature before opening. | [2][7][8] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the product. | [6] |

| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid dust formation. | To ensure operator safety and prevent inhalation or contact. | [6] |

Logical Workflow for Handling Hygroscopic GEEH

The following diagram illustrates the critical decision points and workflow for handling Glycine Ethyl Ester Hydrochloride to maintain its integrity.

Caption: Logical workflow for handling hygroscopic materials.

Experimental Protocol: Determination of Hygroscopicity

While a specific water sorption analysis for GEEH is not publicly available, researchers can assess its hygroscopicity using established methods. The following is a generalized protocol based on the European Pharmacopoeia (Ph. Eur.) for hygroscopicity classification.

Objective

To determine the hygroscopicity of a solid substance by measuring its moisture uptake after equilibration at a defined high-humidity condition.

Materials and Equipment

-

Glycine Ethyl Ester Hydrochloride sample

-

Analytical balance (readable to 0.1 mg or better)

-

Drying oven

-

Glass weighing dishes with covers (e.g., Petri dishes)

-

Desiccator containing a saturated solution of ammonium (B1175870) chloride (to maintain 80% ± 2% Relative Humidity at 25°C)

-

Desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or silica (B1680970) gel)

-

Calibrated thermo-hygrometer

Methodology

-

Sample Pre-treatment (Drying):

-

Accurately weigh approximately 1.0 g of the GEEH sample into a clean, tared weighing dish.

-

Place the weighing dish with the sample in the drying oven. Dry the sample at a suitable temperature (e.g., 50-60°C) under vacuum until a constant weight is achieved. Note: The drying temperature should be well below the compound's decomposition temperature of ~174°C.

-

Alternatively, place the sample in the desiccator with phosphorus pentoxide at room temperature until a constant weight is achieved.

-

Record this final dry weight as W₁ .

-

-

Equilibration at High Humidity:

-

Transfer the weighing dish containing the dried sample (W₁) to the desiccator maintained at 80% RH and 25°C ± 1°C.

-

Remove the cover from the weighing dish.

-

Store the sample in the desiccator for exactly 24 hours.

-

-

Final Weighing:

-

After 24 hours, remove the weighing dish from the desiccator.

-

Immediately cover the weighing dish and weigh it.

-

Record the final weight as W₂ .

-

Data Analysis and Interpretation

-

Calculate the percentage weight gain using the following formula:

% Weight Gain = ((W₂ - W₁) / W₁) * 100

-

Classify the hygroscopicity based on the results in Table 4.

Table 4: European Pharmacopoeia Hygroscopicity Classification

| Classification | % Weight Gain |

| Slightly hygroscopic | 0.2% ≤ weight gain < 2.0% |

| Hygroscopic | 2.0% ≤ weight gain < 15.0% |

| Very hygroscopic | ≥ 15.0% weight gain |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Conclusion

Glycine Ethyl Ester Hydrochloride is a hygroscopic solid that requires careful management to maintain its quality and integrity. The primary strategy for mitigation is strict control of the storage environment, specifically by using tightly sealed containers, storing under an inert atmosphere, and protecting the material from moisture. By adhering to the storage recommendations and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and consistency of this important chemical reagent in their work.

References

- 1. 623-33-6 CAS MSDS (Glycine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 6. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 7. zephyrsynthesis.com [zephyrsynthesis.com]

- 8. Glycine ethyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 10. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]

Unveiling the Three-Dimensional Architecture of Glycine Ethyl Ester Hydrochloride: A Crystallographic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of glycine (B1666218) ethyl ester hydrochloride, a compound of interest in pharmaceutical and synthetic chemistry. Through a detailed examination of its crystallographic data, this document offers insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental procedures used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design, materials science, and synthetic chemistry, where a thorough understanding of molecular structure is paramount.

Crystallographic Data Summary

The crystal structure of glycine ethyl ester hydrochloride has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and the key crystallographic parameters are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value | Reference |

| Chemical Formula | C₄H₁₀NO₂⁺·Cl⁻ | [1] |

| Formula Weight | 139.58 g/mol | [1] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [2][3] |

| Temperature | 123 K | [1][2] |

| Wavelength (Mo Kα) | 0.71073 Å | [2] |

| a | 8.965 (3) Å | [1] |

| b | 12.543 (4) Å | [1] |

| c | 5.972 (2) Å | [1] |

| β | 103.630 (5)° | [1] |

| Volume | 652.6 (4) ų | [1] |

| Z | 4 | [1] |

| Density (calculated) | 1.421 Mg/m³ | [2] |

| Absorption Coefficient (μ) | 0.50 mm⁻¹ | [1][2] |

| Crystal Size | 0.33 × 0.33 × 0.23 mm | [1] |

| R-factor (R[F² > 2σ(F²)]) | 0.027 | [1] |

| Weighted R-factor (wR(F²)) | 0.064 | [1] |

| Goodness-of-fit (S) | 1.00 | [1] |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value | Reference |

| Diffractometer | Rigaku SPIDER | [1] |

| Reflections Collected | 4996 | [1] |

| Independent Reflections | 1489 | [1] |

| Reflections with I > 2σ(I) | 1294 | [1] |

| R_int | 0.024 | [1] |

| Number of Parameters | 87 | [1] |

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the procedures employed for the crystallization and subsequent crystal structure determination of glycine ethyl ester hydrochloride.

Crystallization by Slow Evaporation

Single crystals of glycine ethyl ester hydrochloride suitable for X-ray diffraction were obtained using the slow evaporation method.[4]

-

Preparation of the Solution: Glycine ethyl ester hydrochloride (commercially available from suppliers like Sigma Aldrich) was dissolved in methanol.[1]

-

Evaporation: The solution was left undisturbed at ambient temperature, allowing the solvent to evaporate slowly over a period of several days.[1]

-

Crystal Formation: As the solvent evaporated, the concentration of the solute increased, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal was selected and mounted on the goniometer head of a Rigaku SPIDER diffractometer.[1]

-

Data Collection: The diffractometer was equipped with a molybdenum X-ray source (Mo Kα radiation, λ = 0.71073 Å).[2] Data collection was performed at a low temperature of 123 K to minimize thermal vibrations of the atoms.[1][2] A total of 4996 reflections were measured.[1]

-

Data Reduction: The collected raw diffraction data was processed to yield a set of independent reflections. This process included corrections for various experimental factors. The data reduction resulted in 1489 independent reflections.[1]

-

Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXS97 and SHELXL97 software packages.[1] The refinement of the structural model converged to a final R-factor of 0.027 for reflections with I > 2σ(I) and a weighted R-factor of 0.064 for all data.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the process from starting material to final crystal structure, the following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the crystal structure determination of glycine ethyl ester hydrochloride.

Structural Insights

The crystal structure analysis reveals that glycine ethyl ester hydrochloride exists as a salt, with the glycine ethyl ester cation and a chloride anion. The molecules are organized in the crystal lattice through a network of intermolecular interactions, including N-H···Cl and C-H···O hydrogen bonds.[1][2] This network of hydrogen bonds results in the formation of a two-dimensional supramolecular assembly in the ab plane.[1] A detailed understanding of these interactions is critical for predicting the compound's physical properties and its behavior in different environments, which is of particular importance in the context of drug development and formulation.

References

reaction of Glycine ethyl ester, hydrochloride with coupling reagents

An In-depth Technical Guide to the Reaction of Glycine (B1666218) Ethyl Ester Hydrochloride with Coupling Reagents

Introduction

Glycine ethyl ester hydrochloride is a fundamental building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development.[1] As the ester-protected form of the simplest amino acid, glycine, it serves as a crucial C-terminal starting point or an internal glycine unit in a growing peptide chain. The ester group protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions, while the hydrochloride salt form enhances the compound's stability, purity, and handling characteristics.[1]

The formation of a peptide (amide) bond between an N-protected amino acid (or peptide) and the amino group of glycine ethyl ester is not a spontaneous reaction. It requires the activation of the carboxylic acid group by a "coupling reagent."[2][3] These reagents convert the carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the glycine ethyl ester's amino group to form the desired peptide bond.[2][4]

This guide provides a detailed overview of the reaction of glycine ethyl ester hydrochloride with common classes of coupling reagents, offering comparative data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms and workflows.

The Critical Role of the Hydrochloride Salt and Base

Glycine ethyl ester is supplied as a hydrochloride salt (H₂N-CH₂-COOEt·HCl) to ensure stability. In this form, the amino group is protonated (as an ammonium (B1175870) salt, H₃N⁺-), rendering it non-nucleophilic and unable to participate in the coupling reaction.

To initiate the reaction, a stoichiometric amount of a non-nucleophilic organic base must be added to the reaction mixture. The base neutralizes the hydrochloride salt, deprotonating the ammonium group to liberate the free amine (H₂N-). This free amine is the active nucleophile that attacks the activated carboxylic acid.

Commonly used bases include:

-

Triethylamine (TEA)

-

N-Methylmorpholine (NMM) [3]

The choice of base can be critical, as more hindered bases like DIPEA can sometimes help minimize side reactions, such as racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid being activated.[3][6]

General Mechanism of Amide Bond Formation

The core of the reaction involves two main stages: activation and coupling. The coupling reagent first reacts with the N-protected amino acid to form a reactive intermediate. This intermediate is then attacked by the free amine of the glycine ethyl ester to form the peptide bond.

References

- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]

- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 3. bachem.com [bachem.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. youtube.com [youtube.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Glycine Ethyl Ester Hydrochloride: A Versatile Glycine Source in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218) ethyl ester hydrochloride stands as a cornerstone reagent in synthetic organic chemistry, offering a stable and reactive glycine equivalent for a multitude of applications. Its utility spans from the assembly of complex peptides to the synthesis of novel heterocyclic scaffolds and unnatural amino acids. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.

Physicochemical Properties

Glycine ethyl ester hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 623-33-6 | [2] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3] |

| Molecular Weight | 139.58 g/mol | [3] |

| Melting Point | 145-146 °C | [4] |

| Solubility | Soluble in water and ethanol (B145695) | |

| Appearance | White to off-white crystalline powder | [5] |

Core Applications in Synthesis

The primary utility of glycine ethyl ester hydrochloride lies in its role as a protected glycine building block. The ethyl ester protects the carboxylic acid functionality, allowing for selective reactions at the amino group. This strategic protection is pivotal in a variety of synthetic transformations.

Peptide Synthesis

In peptide synthesis, glycine ethyl ester hydrochloride serves as a readily available C-terminal glycine residue. The amino group can be coupled with an N-protected amino acid to form a dipeptide, which can be further elongated.

A standard approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation. The following table summarizes a typical solution-phase peptide coupling reaction.

| Reactants | Coupling Agent | Solvent | Reaction Time | Yield |

| N-Boc-L-Alanine, Glycine ethyl ester hydrochloride | EDC | Dichloromethane (B109758) | 30 min (reflux) | Not specified |

| N-Cbz-L-leucine, Glycine ethyl ester | Methoxy acetylene | Ethyl acetate | 3 hours (50°C) | High |

| N-Cbz-S-benzyl-cysteine, Glycine ethyl ester | Ethoxy acetylene | Ethyl acetate | 3 hours (60°C) | High |

Materials:

-

Glycine ethyl ester hydrochloride (0.37 g)

-

N-(tert-butoxycarbonyl)-L-alanine (0.5 g)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.5 g)

-

Triethylamine (B128534) (1.5 mL)

-

Dichloromethane (15 mL)

Procedure:

-

Dissolve glycine ethyl ester hydrochloride in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution to neutralize the hydrochloride and free the amine.

-

Add N-(tert-butoxycarbonyl)-L-alanine followed by EDC to the reaction mixture.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture.

-

The dipeptide product can be isolated and purified using standard work-up and chromatographic techniques.[6]

Glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is a fundamental building block in solid-phase peptide synthesis. The following diagram illustrates a typical SPPS cycle.

Synthesis of α-Substituted Amino Acids via Schiff Base Alkylation

A powerful application of glycine ethyl ester hydrochloride is in the synthesis of unnatural α-amino acids. This is commonly achieved through the alkylation of a Schiff base derivative. The benzophenone (B1666685) imine of glycine ethyl ester is a popular choice due to its stability and crystallinity.

The general strategy involves the formation of the Schiff base, followed by deprotonation at the α-carbon to form a stabilized enolate, which is then alkylated with an appropriate electrophile. Subsequent hydrolysis of the imine and ester functionalities yields the desired α-substituted amino acid.

The following table presents a summary of yields for the alkylation of the benzophenone Schiff base of glycine ethyl ester under phase-transfer conditions.

| Alkylating Agent (R-X) | Base | Phase-Transfer Catalyst | Solvent | Yield of Alkylated Schiff Base |

| Benzyl (B1604629) bromide | 50% aq. KOH | (S,S)-3,4,5-F₃-C₆H₂-NAS-Br | Toluene | 96% |

| Allyl bromide | 50% aq. KOH | (S,S)-3,4,5-F₃-C₆H₂-NAS-Br | Toluene | High |

| Ethyl iodide | 10% aq. NaOH | Tetrabutylammonium hydrogen sulfate | Methylene chloride | Good to excellent |

| n-Octyl bromide | 10% aq. NaOH | Tetrabutylammonium hydrogen sulfate | Methylene chloride | Moderate |

Part A: Synthesis of Benzophenone Imine of Glycine Ethyl Ester

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane

Procedure:

-

Suspend glycine ethyl ester hydrochloride in dichloromethane.

-

Add benzophenone imine and stir the mixture at room temperature.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.[7]

Part B: Phase-Transfer Catalyzed Alkylation

Materials:

-

Benzophenone imine of glycine ethyl ester

-

Alkyl halide (e.g., benzyl bromide)

-

Toluene

-

50% aqueous potassium hydroxide (B78521)

-

Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-F₃-C₆H₂-NAS-Br)

Procedure:

-